molecular formula C23H22N4O2S B2886581 N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide CAS No. 1797953-61-7

N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide

Cat. No.: B2886581
CAS No.: 1797953-61-7
M. Wt: 418.52
InChI Key: PXMPUXODTBZPBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzothiazole-piperidine core linked via a methyl group to a 5-phenylisoxazole-3-carboxamide moiety. The benzothiazole ring, a sulfur-containing heterocycle, contributes to hydrophobic interactions and π-π stacking in biological systems, while the piperidine ring enhances solubility and conformational flexibility.

Properties

IUPAC Name

N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2S/c28-22(19-14-20(29-26-19)17-6-2-1-3-7-17)24-15-16-10-12-27(13-11-16)23-25-18-8-4-5-9-21(18)30-23/h1-9,14,16H,10-13,15H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMPUXODTBZPBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C23H22N4O2S
Molecular Weight 418.5 g/mol
CAS Number 1797953-61-7
Structure Structure

This compound exhibits biological activity through various mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit reverse transcriptase (RT) activity, which is crucial for the replication of retroviruses like HIV. The compound has demonstrated effective concentrations (EC50) below 1 µM, indicating potent antiviral properties against HIV .
  • Antitumor Activity : Preliminary studies suggest that this compound may also possess antitumor effects by regulating lipid metabolism and influencing cancer cell proliferation under hypoxic conditions .
  • Anti-inflammatory Properties : The benzothiazole moiety in the compound is associated with anti-inflammatory effects, potentially making it useful in treating inflammatory diseases .

Biological Activity Studies

Several studies have investigated the biological activity of this compound and its analogs:

Antiviral Studies

Research has indicated that derivatives of benzothiazolone, which share structural similarities with this compound, exhibit significant antiviral activity. For instance, compounds with a similar benzothiazole pharmacophore showed effective inhibition of HIV reverse transcriptase with IC50 values ranging from 1 to 6 µM .

Antitumor Studies

A collection of novel antitumor agents, including compounds related to benzothiazole derivatives, have been shown to regulate lipid metabolism in cancer cells under hypoxic conditions. This regulation can lead to reduced proliferation of cancer cells, indicating potential therapeutic applications for this compound in oncology .

Anti-tubercular Activity

Recent advancements in the synthesis of benzothiazole-based compounds have highlighted their anti-tubercular properties. Compounds structurally related to this compound have shown moderate to good activity against Mycobacterium tuberculosis, suggesting a broader spectrum of biological activity .

Case Studies

  • HIV Treatment : A study on benzothiazolone derivatives indicated their potential as bifunctional inhibitors in HIV treatment. The compounds were found to inhibit both RT and RNase H activities effectively, showcasing their utility in antiviral therapy .
  • Cancer Research : In vitro studies demonstrated that certain derivatives could significantly reduce cell viability in various cancer cell lines, suggesting a promising avenue for cancer therapy development based on the structure of this compound .

Comparison with Similar Compounds

Structural Analogues and Activity Trends

A. Substituent Effects on Benzothiazole and Related Heterocycles

  • Compound 109c (): Features a 7-chloro-6-fluoro-5-nitrobenzo[d]thiazole core. The addition of electron-withdrawing groups (Cl, F, NO₂) enhances anti-tubercular activity (MIC: 0.78 µg/mL) compared to unsubstituted analogs. A methyl group at the ortho position of the aromatic ring further improves activity, highlighting the importance of steric and electronic modulation .
  • N-(Benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide () : Replaces the phenylisoxazole with a fluorobenzoisoxazole-piperidine system. Fluorine substitution improves antimicrobial activity (MIC: 2–8 µg/mL against S. aureus) and enhances docking scores in computational studies .

B. Heterocycle Replacement

  • N-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide (): Substitutes benzothiazole with benzoxazole (S → O). This alteration reduces lipophilicity and may affect target binding kinetics.
  • N-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide () : Replaces benzothiazole with benzofuran, removing sulfur’s polarizability. This modification could reduce affinity for sulfur-dependent enzymes but improve metabolic stability .

C. Isoxazole and Carboxamide Variations

  • 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide () : Simplifies the structure with a thiazole-carboxamide group. The methyl-isoxazole-thiazole combination exhibits distinct crystallographic packing and hydrogen-bonding patterns, suggesting divergent physicochemical properties compared to the target compound .
  • N-(4-chloro-2-(pyridin-3-yl)thiazol-5-yl)-2,2-difluoro-N-(prop-2-yn-1-yl)cyclopropanecarboxamide (): Incorporates a pyridinyl-thiazole and difluorocyclopropane.
Computational and Docking Insights
  • : Fluorinated derivatives showed superior docking scores with E. coli DNA gyrase (ΔG: −9.2 kcal/mol), attributed to fluorine’s electronegativity and hydrophobic interactions.
  • : Methyl-substituted analogs exhibited tighter binding to M. tuberculosis enoyl-ACP reductase (InhA), with a binding energy of −8.5 kcal/mol .

Q & A

Basic Research Questions

Q. What are the critical steps and challenges in synthesizing N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide?

  • Methodological Answer : The synthesis involves multi-step reactions, including (i) formation of the isoxazole ring via cyclization of precursor ketones or nitriles, (ii) coupling the piperidin-4-ylmethyl group with the benzo[d]thiazole moiety, and (iii) amide bond formation between the isoxazole and piperidine-thiazole intermediate. Key challenges include controlling regioselectivity during cyclization and minimizing side reactions during coupling. Optimizing reaction conditions (e.g., using DMF as a solvent, K₂CO₃ as a base, and room-temperature stirring for 12–24 hours) can improve yields .

Q. Which spectroscopic and chromatographic techniques are essential for structural validation and purity assessment?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming functional groups and connectivity, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%). Infrared (IR) spectroscopy can verify amide bond formation (C=O stretch at ~1650 cm⁻¹). Mass spectrometry (MS) provides molecular weight confirmation. For intermediates, Thin-Layer Chromatography (TLC) with ethyl acetate/hexane gradients monitors reaction progress .

Q. What are the primary biological targets associated with this compound?

  • Methodological Answer : The compound’s benzo[d]thiazole and isoxazole moieties suggest interactions with kinases, GPCRs, or ion channels. To identify targets, use in silico docking (e.g., AutoDock Vina) against protein databases, followed by in vitro assays like fluorescence polarization for binding affinity. Prioritize targets based on structural analogs (e.g., thiazole derivatives with reported anticancer or antimicrobial activity) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, pH, or incubation time). Standardize protocols by (i) validating activity in ≥2 independent cell models (e.g., HEK293 and HeLa), (ii) using positive controls (e.g., staurosporine for kinase inhibition), and (iii) performing dose-response curves (IC₅₀) with triplicate measurements. Cross-reference structural analogs (e.g., furan vs. phenyl substituents) to isolate activity-contributing groups .

Q. What strategies optimize the compound’s synthetic yield while maintaining stereochemical integrity?

  • Methodological Answer : (i) Replace traditional coupling agents (e.g., EDC/HOBt) with newer catalysts (e.g., Pd(OAc)₂ for Suzuki-Miyaura reactions) to reduce racemization. (ii) Use microwave-assisted synthesis to accelerate cyclization steps (e.g., 100°C for 30 minutes vs. 24 hours conventional heating). (iii) Purify intermediates via flash chromatography (silica gel, 10–20% MeOH in DCM) to remove diastereomers. Monitor enantiomeric excess via chiral HPLC .

Q. How do modifications to the benzo[d]thiazole or piperidine groups affect target selectivity?

  • Methodological Answer : Introduce substituents (e.g., electron-withdrawing groups on the thiazole ring) and compare binding using Surface Plasmon Resonance (SPR). For example, replacing the piperidine N-methyl group with a bulkier tert-butyl moiety may enhance selectivity for kinases over GPCRs. Validate via mutagenesis studies on recombinant proteins (e.g., EGFR T790M vs. wild-type) .

Q. What computational approaches predict the compound’s metabolic stability and toxicity?

  • Methodological Answer : Use in silico tools like SwissADME to predict CYP450 metabolism sites (e.g., oxidation of the piperidine ring). Molecular dynamics simulations (AMBER or GROMACS) assess binding persistence to hERG channels (cardiotoxicity risk). Validate with in vitro hepatocyte assays (e.g., LC-MS/MS metabolite profiling) .

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments to account for heterocycle-mediated off-target effects?

  • Methodological Answer : Include counter-screens against structurally related off-targets (e.g., COX-2 for isoxazole derivatives). Use a dual-luciferase reporter assay to differentiate primary vs. secondary effects. For in vivo studies, apply pharmacokinetic modeling to adjust dosing intervals based on half-life (t₁/₂) predictions from microsomal stability data .

Q. What statistical methods are recommended for analyzing structure-activity relationship (SAR) data?

  • Methodological Answer : Apply multivariate analysis (e.g., Partial Least Squares Regression) to correlate substituent properties (Hammett σ, LogP) with bioactivity. Use clustering algorithms (e.g., hierarchical clustering in R) to group analogs by activity profiles. Validate models via leave-one-out cross-validation (Q² > 0.5) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.